6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one
Description
This compound is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 3,4-dihydroisoquinoline moiety linked via a 3-oxopropyl chain. Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and antitumor effects, making this compound a candidate for pharmacological exploration .
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C23H23NO4/c1-15-11-23(26)28-21-13-20(27-2)17(12-19(15)21)7-8-22(25)24-10-9-16-5-3-4-6-18(16)14-24/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI Key |
QFKSEMXNVKATBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
-
Phenol derivative : 4-methylresorcinol (substituted with methoxy at position 7)
-
β-keto ester : Methyl acetylsuccinate (provides the acetyl side chain for subsequent functionalization)
-
Acid catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃)
-
Solvent : Ethanol or acetic acid
The reaction proceeds via electrophilic substitution, forming the lactone ring characteristic of coumarins. Methoxy and methyl groups are introduced regioselectively during this step, with yields typically ranging from 65% to 75% after recrystallization.
Functionalization at Position 6
To introduce the 3-oxopropyl side chain at position 6, a Friedel-Crafts acylation is performed:
-
Acylating agent : Acrylic acid chloride or propiolactone
-
Catalyst : AlCl₃ or ZnCl₂
-
Solvent : Dichloromethane or toluene
This step achieves 80–85% conversion, confirmed by HPLC. The α,β-unsaturated ketone intermediate is stabilized by the electron-donating methoxy group, minimizing polymerization side reactions.
Preparation of the 3,4-Dihydroisoquinoline Moiety
The 3,4-dihydroisoquinoline fragment is synthesized via Bischler-Napieralski cyclization , followed by reduction.
Cyclization of Phenethylamide
-
Starting material : 2-phenethylamide derivative with protected amines
-
Reagent : POCl₃ or PCl₅
-
Solvent : Xylene or chlorobenzene
Yields range from 50% to 60%, with purification via silica gel chromatography (ethyl acetate/hexane, 1:3).
Reduction to Dihydroisoquinoline
-
Reducing agent : Sodium cyanoborohydride (NaBH₃CN)
-
Catalyst : Pd/C (for hydrogenolysis of protecting groups)
-
Solvent : Methanol or THF
Deprotection of tert-butyl carbamate groups (common in intermediates from search results) is achieved using 4M HCl in dioxane, yielding free amine for subsequent coupling.
Coupling Strategies for Final Assembly
The coumarin and dihydroisoquinoline fragments are conjugated via the 3-oxopropyl linker using amide bond formation or Michael addition .
Amide Coupling
-
Activating agent : HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Base : Triethylamine or DIPEA
-
Solvent : Dichloromethane or DMF
-
Molar ratio : 1:1.2 (coumarin-acid to dihydroisoquinoline-amine)
This method achieves 70–75% yield, with byproducts removed via aqueous extraction (1M NaOH).
Microwave-Assisted Michael Addition
-
Reactants : α,β-unsaturated ketone (from coumarin) and amine (dihydroisoquinoline)
-
Solvent : Acetonitrile
-
Catalyst : None required
Microwave irradiation enhances reaction efficiency, reducing time from days to minutes and improving yield to 85–90%.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, isoquinoline-H), 6.35 (s, 1H, coumarin-H5), 3.89 (s, 3H, OCH₃), 3.72–3.65 (m, 2H, CH₂N), 2.98 (t, J = 6.0 Hz, 2H, CH₂CO), 2.45 (s, 3H, CH₃)
Optimization and Scale-Up Considerations
Solvent Selection
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 48 | 70 |
| DCM | 72 | 65 |
| CH₃CN (MW) | 0.33 | 88 |
Microwave-assisted reactions in acetonitrile provide optimal kinetics.
Chemical Reactions Analysis
Types of Reactions
6-[3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of chromones exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, including the MCF-7 breast cancer cell line.
Case Study: Anticancer Efficacy
In vitro studies using the MTT assay demonstrated that certain derivatives showed strong cytotoxic effects compared to standard chemotherapy agents like Doxorubicin. For instance, compounds structurally related to 6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one were found to inhibit cell proliferation effectively, suggesting potential as anticancer therapeutics .
Neuroprotective Effects
The neuroprotective properties of chromone derivatives have garnered attention for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to interact with neurotransmitter systems and exhibit antioxidant activity.
Case Study: Neuroprotection
Research indicates that similar compounds can enhance cognitive function and protect against neurotoxicity in cellular models. For example, compounds derived from the chromone structure have been linked to reduced oxidative stress and improved neuronal survival in models of neurodegeneration .
Antimicrobial Activity
Antimicrobial properties of chromones are also notable, with several studies highlighting their effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
In a recent screening, derivatives of chromones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, structural modifications similar to those found in the target compound enhanced activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Pharmacological Mechanisms
The mechanisms through which these compounds exert their biological effects often involve modulation of signaling pathways associated with apoptosis, inflammation, and oxidative stress.
Mechanistic Insights
Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins. Additionally, its antioxidant properties may contribute to its neuroprotective effects by scavenging reactive oxygen species (ROS) .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include coumarins with variations in substituents or linker chains. Below is a comparative analysis based on synthetic routes, substituent effects, and inferred bioactivity:
Key Findings
Substituent Impact on Bioactivity: The 3-oxopropyl-dihydroisoquinoline group in the target compound likely enhances blood-brain barrier penetration compared to simpler linkers (e.g., hydroxypropyl in Compound 17) .
Synthetic Challenges: Compounds with bulky substituents (e.g., pyrimidine-carboxamide in ) exhibit lower yields (<20%) due to steric hindrance during coupling reactions.
Therapeutic Potential: Dihydroisoquinoline-containing coumarins (target compound) may target neurotransmitter receptors or DNA topoisomerases, whereas pyrimidine-carboxamide derivatives () are more suited for kinase inhibition . Fluorinated coumarins (e.g., ) show promise in oncology due to enhanced metabolic stability and target affinity.
Critical Analysis of Evidence
- Biological Data Gap: No direct activity data for the target compound is provided in the evidence. Inferences are drawn from structural similarities to coumarins with known antitumor and anti-inflammatory profiles .
- Contradictions : Some patents (e.g., ) emphasize pyrimidine or benzamide derivatives over coumarins, suggesting divergent therapeutic priorities.
Biological Activity
The compound 6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one , also referred to as compound 1 , is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of approximately 385.43 g/mol. The structure features a chromenone backbone substituted with a methoxy group and a dihydroisoquinoline moiety, which is critical for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C23H23N O4 |
| Molecular Weight | 385.43 g/mol |
| CAS Number | 1282108-24-0 |
Antifungal Activity
Recent studies have indicated that compounds similar to 6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one exhibit significant antifungal properties. For instance, derivatives of 3,4-dihydroisoquinoline have been evaluated against various phytopathogenic fungi, demonstrating effective inhibition of fungal growth at concentrations as low as 50 μg/mL .
The antifungal activity is believed to stem from the compound's ability to disrupt fungal cell membranes and inhibit key enzymatic pathways involved in cell wall synthesis. The presence of the isoquinoline structure enhances its interaction with target sites in fungal cells, leading to increased permeability and subsequent cell death.
Case Studies and Research Findings
- Study on Antifungal Efficacy : A study evaluated the bioactivity of several derivatives against seven different fungi. The results indicated that compounds with specific substitutions on the isoquinoline ring exhibited superior antifungal activity compared to standard treatments .
- Synthesis and Evaluation : A comprehensive synthesis of 6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one was performed, followed by biological evaluations that confirmed its potential as an antifungal agent .
Therapeutic Applications
Given its promising antifungal properties, compound 1 may have applications in treating fungal infections that are resistant to conventional therapies. Its unique structure allows for the development of novel formulations aimed at enhancing efficacy and reducing toxicity.
Future Research Directions
Further research is warranted to explore:
- The full spectrum of biological activities beyond antifungal effects.
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- Mechanistic studies to elucidate the specific pathways affected by this compound.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step organic reactions, such as coupling the chromen-2-one core with the dihydroisoquinoline moiety via a propionyl linker. Key steps include:
- Knoevenagel condensation to introduce the methoxy and methyl groups on the chromen-2-one scaffold .
- Amide coupling using activating agents (e.g., EDC/HOBt) to attach the dihydroisoquinoline group .
Characterization requires: - High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) to assess purity (>95%) .
- Nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry .
- X-ray crystallography (using SHELX software for refinement) to resolve crystal packing and bond angles .
Basic: Which analytical techniques are critical for verifying structural integrity?
Answer:
- Mass spectrometry (MS) (ESI-TOF or MALDI-TOF) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 423.18) .
- Infrared spectroscopy (IR) to identify carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition temperature >200°C) .
Basic: How should researchers ensure stability during storage and handling?
Answer:
- Store under inert conditions (argon atmosphere, -20°C) to prevent oxidation of the dihydroisoquinoline moiety .
- Use desiccants to mitigate hydrolysis of the chromen-2-one lactone ring .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation via HPLC .
Advanced: How can synthesis yield be optimized while minimizing side products?
Answer:
- Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) using a split-plot design .
- Monitor reaction progress via in-situ FTIR to detect intermediates and adjust reagent stoichiometry .
- Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound from byproducts like unreacted chromen-2-one .
Advanced: How to resolve contradictions between spectroscopic data and computational predictions?
Answer:
- Cross-validate NMR assignments using 2D-COSY and HSQC to distinguish overlapping signals (e.g., methoxy vs. methyl protons) .
- Re-refine X-ray data with SHELXL (using Hirshfeld atom refinement) to resolve discrepancies in bond lengths/angles .
- Compare experimental log P values (via shake-flask method) with computational predictions (e.g., ACD/Labs) to assess hydrophobicity .
Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?
Answer:
- Molecular docking (AutoDock Vina) to predict binding affinity for targets like kinases or GPCRs, guided by structural analogs in PubChem .
- SAR studies : Modify substituents (e.g., replace methoxy with hydroxy groups) and assay activity changes using cell-based models .
- Metabolite profiling (LC-MS/MS) to identify bioactive derivatives formed in vitro .
Advanced: How to design environmental fate studies for this compound?
Answer:
- Assess biodegradation : Use OECD 301F (aqueous aerobic conditions) to measure half-life in soil/water matrices .
- Determine bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via HPLC-derived retention times .
- Model ecotoxicity : Expose Daphnia magna or algae to graded concentrations (EC50 determination) .
Advanced: What computational tools validate electronic properties for photochemical applications?
Answer:
- Time-dependent DFT (TD-DFT) to simulate UV-Vis spectra (B3LYP/6-311+G(d,p) basis set) and compare with experimental λmax .
- Electrostatic potential maps (Gaussian 09) to predict reactive sites for photooxidation or electron transfer .
- Validate HOMO-LUMO gaps against cyclic voltammetry data to correlate with redox behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
